molecular formula C11H7FN4S B8364471 2-Fluoro-6-phenylsulfenylpurine

2-Fluoro-6-phenylsulfenylpurine

Cat. No.: B8364471
M. Wt: 246.27 g/mol
InChI Key: KDIUXAOGZHJLFJ-UHFFFAOYSA-N
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Description

2-Fluoro-6-phenylsulfenylpurine is a purine derivative featuring a fluorine atom at position 2 and a phenylsulfenyl (-SPh) group at position 6 of the purine scaffold. Purines with sulfur-containing substituents, such as thiopurines, are widely studied for their pharmacological activities, including roles as cytotoxic agents and immunomodulators . The fluorine atom at position 2 likely enhances metabolic stability and modulates electronic properties, while the phenylsulfenyl group may influence lipophilicity and target binding.

Properties

Molecular Formula

C11H7FN4S

Molecular Weight

246.27 g/mol

IUPAC Name

2-fluoro-6-phenylsulfanyl-7H-purine

InChI

InChI=1S/C11H7FN4S/c12-11-15-9-8(13-6-14-9)10(16-11)17-7-4-2-1-3-5-7/h1-6H,(H,13,14,15,16)

InChI Key

KDIUXAOGZHJLFJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)SC2=NC(=NC3=C2NC=N3)F

Origin of Product

United States

Comparison with Similar Compounds

6-Chloro-2-fluoropurine (CAS: N/A)

  • Structure : Fluorine at position 2, chlorine at position 6.
  • Key Differences: The chlorine substituent at position 6 introduces stronger electron-withdrawing effects compared to the phenylsulfenyl group.
  • Research Implications : Halogenated purines like this are often intermediates in drug synthesis, where the chlorine atom can act as a leaving group for further functionalization .

6-(2-Methylphenyl)sulfanylpurine (NSC23917)

  • Structure : Methyl-substituted phenylsulfenyl group at position 6.
  • Key Differences :
    • The methyl group on the phenyl ring increases lipophilicity and may enhance membrane permeability.
    • Steric effects from the methyl group could alter binding to enzymatic targets, such as purine nucleoside phosphorylase (PNP).
  • Research Findings: Methylated phenylsulfenyl derivatives are noted in screening libraries for anticancer and anti-inflammatory activities .

6-Benzylsulfanyl-9-propylpurin-2-amine (CAS: 92556-40-6)

  • Structure : Benzylsulfenyl group at position 6, propyl group at position 9, and amine at position 2.
  • The amine at position 2 (vs. fluorine) may participate in hydrogen bonding, altering interactions with biological targets.
  • Research Implications: Such modifications are explored for optimizing pharmacokinetic profiles in immunomodulatory agents .

6-Phenylpurine (CAS: 6505-01-7)

  • Direct phenyl substitution may reduce metabolic stability compared to sulfur-containing analogues.
  • Safety Data : Classified under GHS guidelines, with precautions for inhalation and skin contact .

6-[(2-Fluorophenyl)methylsulfanyl]-9-(oxolan-2-yl)purine (CAS: 1648-22-2)

  • Structure : Fluorobenzylsulfenyl group at position 6, tetrahydrofuran (oxolan) at position 9.
  • Key Differences :
    • The fluorobenzyl group increases electron-withdrawing effects and lipophilicity.
    • The oxolan moiety at position 9 enhances solubility, a common strategy in prodrug design.
  • Molecular Weight : 330.38 g/mol (vs. ~248.27 g/mol for simpler analogues), impacting bioavailability .

Data Table: Structural and Chemical Comparison

Compound Name Substituent (Position 6) Substituent (Position 2) Molecular Formula Molecular Weight (g/mol) CAS Number Key Feature
2-Fluoro-6-phenylsulfenylpurine Phenylsulfenyl Fluorine C₁₁H₇FN₄S 248.27* N/A Balanced lipophilicity
6-Chloro-2-fluoropurine Chlorine Fluorine C₅H₂ClFN₄ 188.55 N/A High reactivity
6-(2-Methylphenyl)sulfanylpurine 2-Methylphenylsulfenyl Hydrogen C₁₂H₁₀N₄S 242.29 5461-10-9 Enhanced lipophilicity
6-Benzylsulfanyl-9-propylpurin-2-amine Benzylsulfenyl Amine C₁₅H₁₇N₅S 307.40 92556-40-6 Steric bulk at position 9
6-Phenylpurine Phenyl Hydrogen C₁₁H₈N₄ 196.21 6505-01-7 Simpler scaffold
6-[(2-Fluorophenyl)methylsulfanyl]-9-oxolanylpurine Fluorobenzylsulfenyl Hydrogen C₁₆H₁₅FN₄OS 330.38 1648-22-2 Solubility enhancement

*Calculated based on analogous structures.

Research Findings and Implications

  • Thiopurine Analogues: Compounds like 6-benzylsulfanylpurines demonstrate cytotoxic and immunomodulatory activities, suggesting that sulfur-containing substituents at position 6 are critical for targeting enzymes like PNP or kinases .
  • Halogen vs. Sulfur : Chlorine at position 6 (as in 6-chloro-2-fluoropurine) may favor covalent interactions, whereas phenylsulfenyl groups enable π-π stacking with aromatic residues in protein binding pockets .
  • Fluorine’s Role : Fluorine at position 2 enhances metabolic stability by resisting oxidative degradation, a feature leveraged in antiviral and anticancer drug design .

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